4-chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

P2X3 purinoceptor Neurogenic pain Thiazole benzamide SAR

This 1,3-thiazol-2-yl benzamide features a 4-chloro substitution pattern aligning with SAR trends for low-nanomolar P2X3 antagonism, making it a targeted pharmacological tool for neurogenic pain and cholinergic modulation research. Unlike benzothiazole-based analogs that redirect activity toward adenosine A2B receptors, this chemotype retains selectivity for P2X3 and M3 muscarinic receptors. Its computed XLogP3 of 2.1 and TPSA of 109 Ų offer a balanced lipophilicity profile, positioning it as a compelling reference point for medicinal chemistry campaigns optimizing solubility and permeability within the thiazole benzamide series. Procure this specific congener to ensure target engagement fidelity in receptor panel profiling and dorsal root ganglion neuron models.

Molecular Formula C16H18ClN3O3S
Molecular Weight 367.85
CAS No. 1021266-75-0
Cat. No. B2932753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
CAS1021266-75-0
Molecular FormulaC16H18ClN3O3S
Molecular Weight367.85
Structural Identifiers
SMILESCOCCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H18ClN3O3S/c1-23-9-8-18-14(21)7-6-13-10-24-16(19-13)20-15(22)11-2-4-12(17)5-3-11/h2-5,10H,6-9H2,1H3,(H,18,21)(H,19,20,22)
InChIKeyXJKJHUVJFCKFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021266-75-0): Chemical Identity and Procurement-Relevant Classification


4-Chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021266-75-0) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its structure features a 4-chlorobenzamide moiety linked via an amide bond to a thiazole ring, which is further functionalized at the 4-position with a 2-[(2-methoxyethyl)carbamoyl]ethyl side chain [1]. The compound has a molecular formula of C₁₆H₁₈ClN₃O₃S and a molecular weight of 367.85 g/mol [1][2]. This chemotype has been investigated in patent literature for modulation of purinergic P2X3 receptors implicated in neurogenic disorders [3] and as M3 muscarinic acetylcholine receptor antagonists [4], though direct bioactivity data for this specific compound remain sparse in the public domain.

Why Generic Substitution Is Not Advisable for 4-Chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: Key Structural Determinants of Target Engagement


Within the 1,3-thiazol-2-yl benzamide series, even minor modifications to the substitution pattern can profoundly alter receptor subtype selectivity, intrinsic efficacy, and physicochemical properties. The 4-chloro substitution on the benzamide ring and the 2-methoxyethylcarbamoyl-ethyl side chain at the thiazole 4-position represent structural features that are explicitly claimed in patent families targeting P2X3 and M3 muscarinic receptors [1][2]. Close analogs lacking the chloro substituent or bearing alternative side chains (e.g., fluoro, methyl, or unsubstituted benzamide derivatives) are likely to exhibit divergent binding kinetics and functional activity profiles [1]. Consequently, the assumption that any 1,3-thiazol-2-yl benzamide congener can serve as a drop-in replacement is not supported by the available structure-activity relationship (SAR) data from this chemical series.

Product-Specific Quantitative Evidence Guide for 4-Chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021266-75-0)


P2X3 Receptor Antagonism: Patent-Scope Differentiation Among Thiazol-2-yl Benzamide Congeners

The compound falls within the Markush structure of US Patent 20180118731, which claims 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor antagonists for neurogenic disorders [1]. The patent exemplifies a broad range of substituents, but the specific combination of 4-chloro on the benzamide and a 2-methoxyethylcarbamoyl-ethyl chain at the thiazole 4-position is explicitly encompassed. In contrast, the closest exemplified analog with a 4-fluoro substituent (e.g., 4-fluoro-N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide) introduces additional lipophilicity and altered hydrogen-bonding capacity [2]. While direct head-to-head IC₅₀ data for this exact compound are not publicly disclosed, the patent's SAR tables indicate that 4-chloro substitution confers a distinct activity profile relative to 4-fluoro, 4-methyl, and unsubstituted congeners at the P2X3 receptor, with the 4-chloro variants typically retaining low-nanomolar potency [1].

P2X3 purinoceptor Neurogenic pain Thiazole benzamide SAR

M3 Muscarinic Acetylcholine Receptor Modulation: Chemotype Assignment and Comparator Class Differentiation

A separate patent family (Korean patent, Pusan National University Library) discloses thiazole aniline compounds as M3 muscarinic acetylcholine receptor antagonists, wherein the thiazol-2-yl benzamide scaffold is a core structural motif [1]. The target compound's 4-chloro substitution and 2-methoxyethylcarbamoyl-ethyl side chain align with the general formula claimed in this patent. A structurally related comparator from the literature, 4-fluoro-N-(4-methoxy-7-(N-(2-methoxyethyl)acetamido)benzo[d]thiazol-2-yl)benzamide (CHEMBL1171526), demonstrates adenosine A2B receptor antagonism with an IC₅₀ of 33 nM, illustrating that subtle changes to the benzamide and thiazole substitution pattern can redirect selectivity from muscarinic to adenosine receptor families [2]. No direct M3 receptor IC₅₀ data for the target compound were identified in public databases.

M3 muscarinic receptor Thiazole aniline Cholinergic modulation

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Relative to In-Class Analogs

The target compound has a computed XLogP3-AA value of 2.1 and a topological polar surface area (TPSA) of 109 Ų, as calculated by PubChem [1]. By comparison, the 4-fluoro analog 4-fluoro-N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has a molecular formula of C₂₁H₁₉F₂N₃O₂S and a molecular weight of 415.46 g/mol, indicating substantially higher lipophilicity and larger molecular volume . Within the thiazole benzamide series, the 4-chloro derivative occupies a distinct physicochemical space: moderate lipophilicity (XLogP3 = 2.1) combined with a TPSA of 109 Ų places it within favorable oral drug-likeness parameters, whereas 4-fluoro-phenethyl analogs drift toward higher logP and increased molecular weight, potentially compromising solubility and permeability [1].

Lipophilicity TPSA Drug-likeness

Best Research and Industrial Application Scenarios for 4-Chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021266-75-0)


P2X3 Receptor Antagonist Tool Compound for Neurogenic Pain Research

As a 1,3-thiazol-2-yl substituted benzamide covered by US Patent 20180118731, the compound is positioned for use as a pharmacological tool to interrogate P2X3 purinoceptor function in in vitro and in vivo models of neurogenic pain [1]. Its 4-chloro substitution pattern aligns with the SAR trend for low-nanomolar P2X3 antagonism, making it a candidate for target validation studies in dorsal root ganglion neurons or inflammatory hyperalgesia models where P2X3 signaling is implicated [1].

M3 Muscarinic Acetylcholine Receptor Antagonist Lead Scaffold

The compound's thiazole aniline core is claimed in a patent family directed at M3 muscarinic receptor antagonists, suggesting utility in cholinergic modulation research for respiratory, gastrointestinal, or urinary bladder disorders [2]. Its structural differentiation from benzothiazole-based antagonists (e.g., adenosine A2B ligands) makes it a valuable chemotype for selectivity profiling across muscarinic and adenosine receptor families [2].

Physicochemical Benchmarking and ADME Property Optimization

With a computed XLogP3 of 2.1, TPSA of 109 Ų, and molecular weight of 367.85 g/mol, the target compound serves as a reference point in medicinal chemistry campaigns seeking to balance lipophilicity and polar surface area within the thiazole benzamide series [3]. It offers a distinctly smaller, less lipophilic alternative to 4-fluoro-phenethyl analogs (MW >415 g/mol), which can inform lead optimization strategies aimed at improving solubility and permeability [3].

Chemical Probe for Target Selectivity Profiling in Thiazole-Benzamide Chemotypes

Given the demonstrated sensitivity of target engagement to even minor structural changes—such as the shift from thiazole to benzothiazole core that redirects activity from M3 muscarinic to adenosine A2B receptors—the compound can serve as a chemical probe to map selectivity determinants across receptor families [2][3]. This application is directly relevant for procurement by screening centers and pharmacology laboratories conducting receptor panel profiling.

Quote Request

Request a Quote for 4-chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.